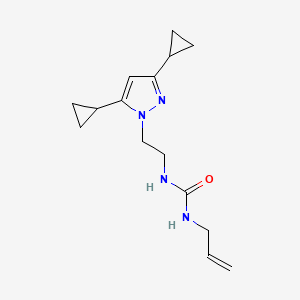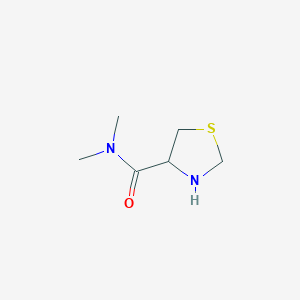
1-allyl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Hydrogel Formation and Rheological Properties
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acids at pH 1–2, with gel properties depending on the anion identity. This phenomenon illustrates the compound's potential in creating tunable physical materials for applications like drug delivery systems and soft robotics (Lloyd & Steed, 2011).
Antibacterial Applications
Novel heterocyclic compounds containing a sulfonamido moiety, synthesized for antibacterial purposes, highlight the broader utility of urea derivatives in combating bacterial infections. This research underscores the potential of 1-allyl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea analogs in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Chiral Separation Techniques
The study of (+)1-(3-allylpropyl)-(5R,8S,10R)-N,N-diethyl-N′-[6-methylergolin-8-yl]urea, or allyl-terguride, elucidates its role in chiral recognition mechanisms when used as a chiral stationary phase in liquid chromatography. Such applications are crucial in pharmaceuticals, where the chirality of compounds can significantly affect drug efficacy and safety (Bachechi, Flieger, & Sinibaldi, 1998).
Enzyme Inhibition for Therapeutic Applications
Compounds similar to this compound have been shown to inhibit human soluble epoxide hydrolase (sEH), a target for treating various diseases. This highlights the compound's potential in developing new therapeutics (D’yachenko et al., 2019).
Organic Synthesis and Functional Material Development
The synthesis of fluorinated heterocyclic scaffolds, including modifications to the this compound structure, showcases the utility of such compounds in creating novel materials with potential applications in electronics, fluorescence imaging, and as reagents in chemical synthesis (Revanna et al., 2013).
properties
IUPAC Name |
1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-2-7-16-15(20)17-8-9-19-14(12-5-6-12)10-13(18-19)11-3-4-11/h2,10-12H,1,3-9H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRSZZMWUUEXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2557575.png)
![methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2557576.png)






![4-[1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2557593.png)

